molecular formula C8H8ClI B13909307 1-(Chloromethyl)-2-iodo-3-methylbenzene

1-(Chloromethyl)-2-iodo-3-methylbenzene

Cat. No.: B13909307
M. Wt: 266.50 g/mol
InChI Key: IASDEFPZYJUYBP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-iodo-3-methylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an iodine atom, and a methyl group

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-iodo-3-methylbenzene can be achieved through several routes. One common method involves the halogenation of 3-methylbenzyl chloride. The process typically includes the following steps:

    Halogenation: 3-methylbenzyl chloride is treated with iodine in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the iodine atom at the ortho position relative to the methyl group.

    Chloromethylation: The resulting compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-2-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of alcohols or ethers.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethyl)-2-iodo-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-iodo-3-methylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein or DNA structures. The iodine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(Chloromethyl)-2-iodo-3-methylbenzene can be compared with other halogenated benzene derivatives, such as:

    1-(Chloromethyl)-2-bromo-3-methylbenzene: Similar structure but with a bromine atom instead of iodine.

    1-(Chloromethyl)-2-fluoro-3-methylbenzene: Contains a fluorine atom, leading to different reactivity and properties.

    1-(Chloromethyl)-2-chloro-3-methylbenzene: Has a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

1-(chloromethyl)-2-iodo-3-methylbenzene

InChI

InChI=1S/C8H8ClI/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3

InChI Key

IASDEFPZYJUYBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCl)I

Origin of Product

United States

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